(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride
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Description
(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O2 and its molecular weight is 322.23. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Nickel(II)-diamine complexes, including those with cyclohexane-1,2-diamine backbones, have been shown to catalyze Michael addition reactions with high enantioselectivities. These complexes facilitate reactions by serving as chiral ligands and bases for substrate enolization, highlighting their utility in asymmetric synthesis and catalysis (Evans et al., 2007).
Material Science
Cyclohexane-1,2-diamine derivatives have been used in the synthesis of polyimides and polyamides with specific physical properties, such as solubility in organic solvents, thermal stability, and mechanical strength. These materials find applications in the production of films, fibers, and plastics with advanced features (Yang et al., 2004).
Organic Synthesis
Cyclohexane-1,2-diamine derivatives are precursors in the synthesis of Schiff bases and their metal complexes, which can be used as ligands for metal complexation. These complexes have potential applications in homogeneous asymmetric catalysis of various reactions, offering a pathway to synthesize chiral molecules (Karamé et al., 2003).
Chemical Synthesis and Characterization
Compounds related to "(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride" have been synthesized and characterized, providing insights into their structural and electronic properties. Such studies are fundamental in understanding the behavior of these compounds in various chemical environments and their potential applications in more complex chemical syntheses (Guillaume et al., 2017).
Properties
IUPAC Name |
4-N-[(3-nitrophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18;;/h1-3,8,11-12,15H,4-7,9,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYGRQJTQNVJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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